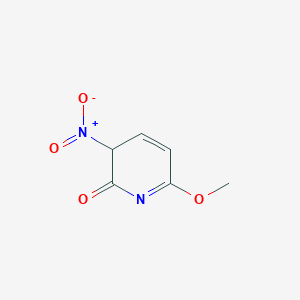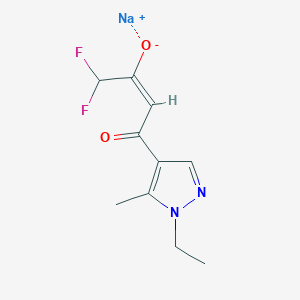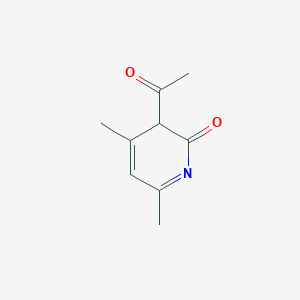
2(1H)-Pyridinone, 3-acetyl-4,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-4,6-dimethylpyridin-2(1H)-one is an organic compound belonging to the pyridinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-4,6-dimethylpyridin-2(1H)-one typically involves the acetylation of 4,6-dimethylpyridin-2(1H)-one. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the acetyl group or the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Could be used in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-acetyl-4,6-dimethylpyridin-2(1H)-one would depend on its specific interactions with molecular targets. Typically, compounds in this family may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-dimethylpyridin-2(1H)-one: The parent compound without the acetyl group.
3-acetylpyridin-2(1H)-one: A similar compound with different substitution patterns.
4,6-dimethyl-3-pyridinone: Another derivative with different functional groups.
Uniqueness
3-acetyl-4,6-dimethylpyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
3-acetyl-4,6-dimethyl-3H-pyridin-2-one |
InChI |
InChI=1S/C9H11NO2/c1-5-4-6(2)10-9(12)8(5)7(3)11/h4,8H,1-3H3 |
InChI-Schlüssel |
MTBDYISISXZBTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=O)C1C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Chloro-2-(2-chloropropyl)phenyl]methanamine](/img/structure/B12347398.png)
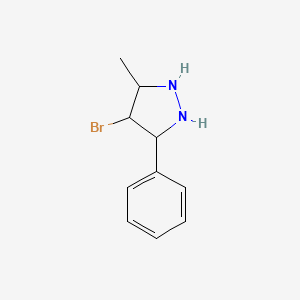
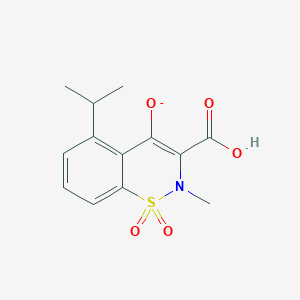
![8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)
![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)
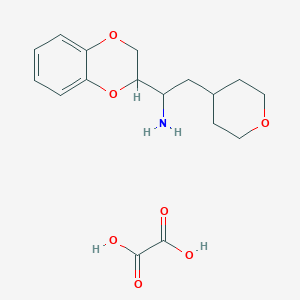
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B12347438.png)
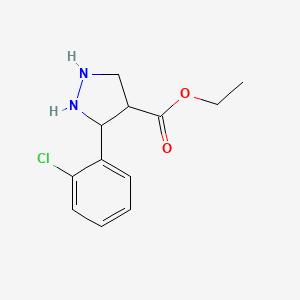
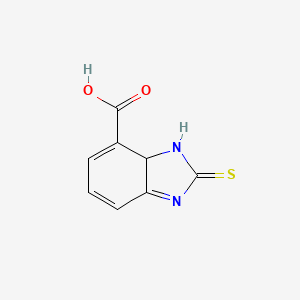
![4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12347450.png)


